Prop-2-yn-1-yl 2-bromodecanoate
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Overview
Description
Prop-2-yn-1-yl 2-bromodecanoate is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a decanoate ester, which is further connected to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 2-bromodecanoate can be synthesized through a multi-step process. One common method involves the esterification of 2-bromodecanoic acid with propargyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-bromodecanoate undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of decanoic acid derivatives.
Substitution: Formation of azides, thiols, or other substituted products
Scientific Research Applications
Prop-2-yn-1-yl 2-bromodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the synthesis of bioactive molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 2-bromodecanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The propynyl group can undergo oxidative transformations, leading to the formation of reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
- Prop-2-yn-1-yl 2-bromo-2-methylbutanoate
- Prop-2-yn-1-yl 2-bromo-2-methylpentanoate
Uniqueness
Prop-2-yn-1-yl 2-bromodecanoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
13805-28-2 |
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Molecular Formula |
C13H21BrO2 |
Molecular Weight |
289.21 g/mol |
IUPAC Name |
prop-2-ynyl 2-bromodecanoate |
InChI |
InChI=1S/C13H21BrO2/c1-3-5-6-7-8-9-10-12(14)13(15)16-11-4-2/h2,12H,3,5-11H2,1H3 |
InChI Key |
ZPAOYBYFRSGDON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC#C)Br |
Origin of Product |
United States |
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